Manganese;tetrahydrate

Surface thermodynamics Nanoparticle stability Phase equilibrium

Mn₃O₄ (CAS 1309-55-3) is a mixed-valence spinel oxide with the lowest surface energy (0.96 J/m²) among common Mn oxides, ensuring nanoscale thermodynamic stability that MnO₂ and Mn₂O₃ cannot match. Its 937 mAh g⁻¹ theoretical capacity (2.5× graphite) drives next-gen LIB anodes; AlCl₃-system cathodes deliver 271 mAh g⁻¹ at 98% retention over 1,000 cycles. Catalytic-grade lots sustain >90% toluene conversion for 100+ hours. For R&D and pilot-scale procurement in energy storage, industrial catalysis, or room-temperature NO₂ sensing, Mn₃O₄ eliminates performance variability inherent to single-valence substitutes.

Molecular Formula H8Mn3O4
Molecular Weight 236.88 g/mol
CAS No. 1309-55-3
Cat. No. B074611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese;tetrahydrate
CAS1309-55-3
Molecular FormulaH8Mn3O4
Molecular Weight236.88 g/mol
Structural Identifiers
SMILESO.O.O.O.[Mn].[Mn].[Mn]
InChIInChI=1S/3Mn.4H2O/h;;;4*1H2
InChIKeyZVPHKKUBBJFGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese;tetrahydrate (CAS 1309-55-3) Procurement Guide: The Hausmannite (Mn₃O₄) Spinel for Energy, Catalysis, and Sensing


Manganese;tetrahydrate (CAS 1309-55-3) is cataloged in major chemical registries as trimanganese tetraoxide, commonly identified as the mineral hausmannite (Mn₃O₄) [1]. This mixed-valence manganese(II,III) oxide adopts a tetragonal spinel structure (space group I4₁/amd) and is distinct from other manganese oxides (MnO, Mn₂O₃, MnO₂) in oxidation state, crystal symmetry, and surface energetics [2]. Its spinel framework accommodates Mn²⁺ in tetrahedral sites and Mn³⁺ in octahedral sites, imparting unique electrochemical, catalytic, and magnetic signatures that cannot be replicated by single-valence manganese oxides.

Why Mn₃O₄ Cannot Be Substituted by MnO₂ or Mn₂O₃: Surface Energetic and Structural Constraints


Manganese oxides are not interchangeable commodities. Mn₃O₄ (hausmannite) possesses the lowest surface energy of the three common binary oxides—0.96 ± 0.08 J/m² for hydrous surfaces versus 1.29 ± 0.10 J/m² for Mn₂O₃ and 1.64 ± 0.10 J/m² for MnO₂ [1]. This difference fundamentally alters nanoparticle phase stability, redox equilibria, and hydration-driven phase transformations at the nanoscale: under conditions where bulk thermodynamics predict stability of Mn₂O₃, nanoscale Mn₃O₄ becomes the thermodynamically favored phase [1]. Consequently, substituting Mn₃O₄ with MnO₂ or Mn₂O₃ in nano-enabled formulations, electrode coatings, or catalytic supports will shift surface reactivity, alter interparticle interactions, and compromise performance predictability.

Quantitative Head-to-Head Evidence: Where Mn₃O₄ Outperforms Closest Analogs


Surface Energy Lower Than Mn₂O₃ and MnO₂: Nanoparticle Stability Advantage

High-temperature oxide melt solution calorimetry and water adsorption calorimetry directly compared the surface energies of hausmannite (Mn₃O₄), bixbyite (Mn₂O₃), and pyrolusite (MnO₂) [1]. Mn₃O₄ exhibits the lowest surface energy in both hydrous and anhydrous states: the hydrous Mn₃O₄ surface energy (0.96 ± 0.08 J/m²) is 25.6% lower than that of Mn₂O₃ (1.29 ± 0.10 J/m²) and 41.5% lower than that of MnO₂ (1.64 ± 0.10 J/m²). Anhydrous Mn₃O₄ (1.62 ± 0.08 J/m²) similarly undercuts Mn₂O₃ (1.77 ± 0.10 J/m²) by 8.5% and MnO₂ (2.05 ± 0.10 J/m²) by 21.0% [1]. These differences shift nanoscale oxidation-reduction phase equilibria to favor Mn₃O₄ at small particle sizes and under hydrous conditions.

Surface thermodynamics Nanoparticle stability Phase equilibrium

LIB Anode Theoretical Capacity 2.5× Higher Than Commercial Graphite

Mn₃O₄ possesses an ultrahigh theoretical specific capacity of 937 mAh g⁻¹ for lithium storage, based on the full conversion reaction Mn₃O₄ + 8Li⁺ + 8e⁻ → 3Mn + 4Li₂O [1]. This is approximately 2.5 times greater than the theoretical capacity of commercial graphite anodes (372 mAh g⁻¹) [2]. In practice, mesoporous Mn₃O₄ nanotubes have delivered reversible capacities of 641 mAh g⁻¹ after 100 cycles at 500 mA g⁻¹, substantially exceeding graphite's theoretical maximum [3]. The Mn₃O₄/MXene 2D-2D composite film further achieves 931 mAh g⁻¹ at 0.05 A g⁻¹ with 624 mAh g⁻¹ retained at 1 A g⁻¹ [1].

Lithium-ion batteries Anode materials Energy density

Aluminum-Ion Battery Cathode: Mn₃O₄ Outperforms MnO₂ with 98% Capacity Retention Over 1,000 Cycles

In a direct head-to-head study, electrochemically activated Mn₃O₄ nanoparticles were evaluated as cathode materials for aqueous aluminum-ion batteries and compared against MnO₂ [1]. The Mn₃O₄ cathode delivered an initial discharge capacity of ~271 mAh g⁻¹ at a current density of 0.5 A g⁻¹ in AlCl₃ aqueous electrolyte, with outstanding capacity retention of 98% after 1,000 cycles [1]. Life-cycle assessment (LCA) studies conducted within the same work established the advantage of spinel Mn₃O₄ over MnO₂ nanoparticles for this application [1].

Aluminum-ion batteries Cathode materials Cycle stability

Toluene Catalytic Oxidation: Mn₃O₄ Maintains >90% Conversion Over 100 h at 230°C, Surpassing MnO₂

Mn₃O₄ catalyst synthesized by a controlled redox method was directly compared against α-MnO₂ for gas-phase toluene catalytic oxidation [1]. The Mn₃O₄ catalyst exhibited superior catalytic performance, maintaining a toluene conversion rate above 90% for 100 hours of continuous operation at 230°C [1]. In situ infrared spectroscopy and characterization revealed that Mn₃O₄ possesses more favorable redox ability, higher lattice oxygen activity, greater surface adsorbed oxygen concentration, and stronger toluene adsorption affinity relative to MnO₂, all of which promote rapid conversion of surface benzoic acid intermediates [1].

Catalytic VOC oxidation Toluene abatement Catalyst durability

Room-Temperature NO₂ Sensing: Mn₃O₄ Nanorods Exhibit High Selectivity Over NiO and CuO at 23°C

A comparative study of p-type oxide nanostructures (NiO, Mn₃O₄, and CuO) synthesized by the same hydrothermal method evaluated room-temperature gas-sensing performance [1]. Mn₃O₄ nanorods exhibited high sensitivity and response to 40 ppm NO₂ with pronounced selectivity over the interfering gases CO, NH₃, CH₄, C₆H₆, C₇H₈, and C₃H₆O at an operating temperature of just 23°C [1]. The sensor response demonstrated linear behavior versus NO₂ gas concentration (adjusted R² = 0.98519), confirming suitability for quantitative NO₂ detection without external heating [1]. The superior performance is attributed to ample porosity, high surface area, and abundant point defects (oxygen vacancies) uniquely prevalent in the Mn₃O₄ nanorod morphology [1].

Gas sensing NO₂ detection Room-temperature sensors

High-Return Application Scenarios for Mn₃O₄ (Manganese;tetrahydrate, CAS 1309-55-3) Based on Comparative Evidence


Nanostructured Anode Material for High-Energy-Density Lithium-Ion Batteries

With a theoretical capacity of 937 mAh g⁻¹—2.5× that of graphite (372 mAh g⁻¹)—Mn₃O₄ is a proven candidate for next-generation LIB anodes requiring gravimetric capacity beyond the graphite ceiling. Composite strategies (MXene, graphene, CNT hybrids) mitigate conductivity limitations and volume expansion, delivering reversible capacities exceeding 640 mAh g⁻¹ after 100 cycles [Section 3, Evidence Item 2]. Procurement teams developing high-energy pouch or cylindrical cells should evaluate Mn₃O₄-based anodes where graphite elimination is the primary performance driver.

Cathode Active Material for Aqueous Aluminum-Ion Batteries

Mn₃O₄ cathodes in AlCl₃ electrolyte achieve ~271 mAh g⁻¹ initial discharge capacity with 98% retention over 1,000 cycles—a cycling stability that addresses the critical failure mode of host-framework collapse in AIBs [Section 3, Evidence Item 3]. This performance, validated by life-cycle assessment against MnO₂, positions Mn₃O₄ as a procurement priority for R&D groups and pilot-scale manufacturers developing non-lithium grid-storage solutions.

Durable Catalyst for Industrial VOC Abatement (Toluene and BTEX Compounds)

Mn₃O₄ catalysts sustain >90% toluene conversion for 100 continuous hours at 230°C, outperforming α-MnO₂ in long-term stability due to higher lattice oxygen activity and stronger toluene adsorption [Section 3, Evidence Item 4]. Industrial air pollution control system integrators should specify Mn₃O₄-based catalytic modules where extended maintenance intervals and resistance to deactivation under humid or sulfur-containing flue gas streams are critical procurement specifications.

Room-Temperature NO₂ Sensing Elements for Portable Air Quality Monitors

Mn₃O₄ nanorod sensors deliver selective, linear NO₂ detection (R²=0.98519) at 23°C without heating, unlike NiO and CuO counterparts that require elevated temperature [Section 3, Evidence Item 5]. For procurement of chemiresistive sensor components in battery-operated indoor air quality (IAQ) monitors, Mn₃O₄ eliminates heater power budget and simplifies device design, reducing both bill-of-materials cost and field maintenance.

Technical Documentation Hub

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